molecular formula C20H16F3N7O2 B1662618 IP3K Inhibitor CAS No. 519178-28-0

IP3K Inhibitor

Número de catálogo B1662618
Número CAS: 519178-28-0
Peso molecular: 443.4 g/mol
Clave InChI: DDSBPUYZPWNNGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The IP3K inhibitor is a cell-permeable compound that acts as an effective inhibitor against the IP6K1/2/3-catalyzed conversion of InsP 6 . It was originally identified as a reversible, ATP-competitive inhibitor against the conversion of Ins (1,4,5)P 3 to Ins (1,3,4,5)P 4 by IP3K .


Synthesis Analysis

The PI3K selective inhibitor GDC-0941 was selected as a lead compound, and 28 thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping . KTC1101 was synthesized and characterized employing chemical synthesis, molecular modeling, Nuclear Magnetic Resonance (NMR), and mass spectrometry .


Molecular Structure Analysis

Molecular docking and dynamics approach was used for the identification of kinase inhibitors targeting PI3Kα . Two molecules, 6943 and 34100, were considered lead molecules and showed better results than the PI3K inhibitor Copanlisib in the docking assessment .


Physical And Chemical Properties Analysis

The phosphatidylinositol 3-kinase (PI3K) signaling pathway regulates cell survival, proliferation, migration, metabolism, and other vital cellular life processes .

Aplicaciones Científicas De Investigación

Cancer Research

  • Application : IP3K inhibitors, specifically PI3K inhibitors, are being extensively studied for their potential in cancer treatment . They are particularly relevant in cases where the PI3K pathway is frequently activated, such as in many human cancers .
  • Methods : These inhibitors work by selectively modulating the molecules that are deregulated in disease . They are often used in combination with other treatments, such as chemotherapy, radiation, and targeted therapies .
  • Results : While the clinical outcome of PI3K inhibitor-based treatments for solid tumors has been disappointing due to issues like drug resistance and lack of specificity, they have shown promise in preclinical models and early phase clinical trials . For example, PI3Kα-specific inhibitors have demonstrated anti-tumor efficacy in cancers with frequent PIK3CA oncogenic mutations, such as lung and colon cancers, and in hematological cancers such as juvenile myelomonocytic leukemia, acute myeloid leukemia (AML), or chronic lymphocytic leukemia (CLL) .

Immunotherapy

  • Application : Emerging evidence highlights the potential of PI3K inhibitors in cancer immunotherapy .
  • Methods : The inhibitors are used to target overactive PI3K in immune dysregulation .
  • Results : Although progress has been hampered by issues such as poor drug tolerance and drug resistance, several PI3K inhibitors have now received regulatory approval .

Metabolic Disorders

  • Application : The p110α isoform of PI3K, which can be targeted by IP3K inhibitors, plays a key role in growth factor and metabolic signaling . It is a key intermediate in insulin-like growth factor-1 (IGF-1), insulin, and leptin signaling .
  • Methods : IP3K inhibitors can be used to modulate the activity of p110α, thereby influencing metabolic signaling pathways .
  • Results : This has potential implications for the treatment of metabolic disorders, although more research is needed to fully understand the therapeutic potential .

Vascular Development

  • Application : p110α is significantly expressed in endothelial cells and its activity is necessary for vascular development .
  • Methods : By inhibiting p110α, IP3K inhibitors can potentially influence vascular development .
  • Results : This could have implications for conditions related to vascular development, although more research is needed to confirm this .

Dual Inhibition of PI3K and mTOR

  • Application : Some IP3K inhibitors also inhibit mTOR, a protein that plays a key role in cell growth and survival .
  • Methods : These dual inhibitors target the active sites of both holoenzymes, inhibiting the pathway upstream as well as downstream of AKT .
  • Results : This can more efficiently inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer .

Aging Research

  • Application : PI3K inhibitors are used to investigate the role of the PI3K pathway in aging .
  • Methods : By inhibiting the PI3K pathway, researchers can study its effects on the aging process .
  • Results : While the specific outcomes of this research are not detailed in the available resources, this represents an important area of study given the role of the PI3K pathway in cellular functions such as growth and survival .

Inflammatory Respiratory Disease

  • Application : PI3K inhibitors are also under investigation as treatments for inflammatory respiratory disease .
  • Methods : These inhibitors work by modulating the PI3K pathway, which plays a key role in inflammation and immune response .
  • Results : While specific results are not detailed in the available resources, this represents a promising area of research given the role of the PI3K pathway in immune dysregulation .

Stratification of Responses to Other Inhibitors

  • Application : PI3K inhibitors can be used in combination with other inhibitors, such as EGFR or FAK inhibitors, to better stratify responses .
  • Methods : This involves using gene sets incorporating activation of PI3K, mTOR, or other related signaling nodes instead of PIK3CA mutation status alone .
  • Results : This approach can potentially improve the efficacy of treatment by tailoring it to the specific genetic profile of the patient .

Safety And Hazards

Although several PI3K inhibitors have received approval from the Food and Drug Administration (FDA) for significant antitumor activity, frequent and severe adverse effects have greatly limited their clinical application . These toxicities are mostly on-target and immune-mediated .

Direcciones Futuras

To increase efficacy while reducing the toxicity of PI3K inhibitors, future development of PI3K inhibitors should concentrate on isoform-selective PI3K inhibitors . The dysregulation of the PI3K/AKT/mTOR pathway can bypass the inhibitory effects of CDK 4/6 inhibitors and promote cell cycle progression, leading to disease progression despite treatment .

Propiedades

IUPAC Name

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSBPUYZPWNNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587903
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IP3K Inhibitor

CAS RN

519178-28-0
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TNP
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IP3K Inhibitor
Reactant of Route 2
Reactant of Route 2
IP3K Inhibitor
Reactant of Route 3
Reactant of Route 3
IP3K Inhibitor
Reactant of Route 4
Reactant of Route 4
IP3K Inhibitor
Reactant of Route 5
Reactant of Route 5
IP3K Inhibitor
Reactant of Route 6
Reactant of Route 6
IP3K Inhibitor

Citations

For This Compound
55
Citations
YT Chang, G Choi, YS Bae, M Burdett, HS Moon… - …, 2002 - Wiley Online Library
… Interestingly, the previously reported IP3K inhibitor doxorubucin did not show any Ca 2+ ion effect in either our experiment with HL60 cells or other experiments that used Jurkat cells.9 …
MC Sekar, K Shahiwala, L Leloup… - Journal of …, 2014 - ingentaconnect.com
Epidermal growth factor [EGF] mediated stimulation of its receptor in endothelial cell [EC] is accompanied by phosphorylation of the EGF-receptor [EGFR] and activation of …
Number of citations: 10 www.ingentaconnect.com
S Lee, BB Park, H Kwon, V Kim, JS Jeon… - Journal of Enzyme …, 2022 - Taylor & Francis
… TNP was first synthesised and characterised as an ATP-competitive IP3K inhibitorCitation 19 , but TNP was later found to have selective inhibitory activities towards IP6K (IC 50 = 0.47 …
Number of citations: 6 www.tandfonline.com
A Ottlecz, WJ Lukiw, H Buehler-Nurmi… - … & Visual Science, 2003 - iovs.arvojournals.org
… The IP3K inhibitor, LY294002 (Calbiochem) did not exert any significant inhibitory effect on tubular morphogenesis using the same dose-range. Neither of the compounds tested altered …
Number of citations: 0 iovs.arvojournals.org
MC Sekar, L Leloup, H Shao, A Wells - The FASEB Journal, 2009 - Wiley Online Library
… with EGF in presence and absence of IP3K inhibitor. Cell were lysed, and proteins … (15 min) was significantly inhibited by 10 µM IP3K inhibitor. Phospho-ERK was blocked by 36% in EC …
Number of citations: 0 faseb.onlinelibrary.wiley.com
B Kiec-Wilk, J Grzybowska-Galuszka… - Journal of Physiology …, 2010 - researchgate.net
… On the other hand Akt pathway inhibition resulted in an increase of Jagged-1 expression in the ciglitazone treated cells, but IP3K inhibitor did not affect the Notch-4 expression. We also …
Number of citations: 59 www.researchgate.net
JG Cui, WJ Lukiw, A Ottlecz… - … & Visual Science, 2004 - iovs.arvojournals.org
… In this study we examined the effects of the MEK inhibitor U0126 and the IP3K inhibitor LY294004 on the oxygen sensitive transcription factor (TF) hypoxia inducible factor–1–alpha (HIF…
Number of citations: 0 iovs.arvojournals.org
Z Li, Q He, C Wu, L Chen, F Bi, Y Zhou… - … and Biophysical Research …, 2019 - Elsevier
… In cultured neonatal mouse cardiomyocytes, Apelin (1 μmol/L) restored hypoxia-induced Kir2.1 down-regulation, which was abolished by IP3K inhibitor LY-294002. Additionally, Apelin …
Number of citations: 8 www.sciencedirect.com
B KIEC-WILK, J GRZYBOWSKA-GALUSZKA, A POLUS - jpp.krakow.pl
… On the other hand Akt pathway inhibition resulted in an increase of Jagged-1 expression in the ciglitazone treated cells, but IP3K inhibitor did not affect the Notch-4 expression. We also …
Number of citations: 0 www.jpp.krakow.pl
C Chen, XH Lu, S Yan, H Chai, Q Yao - Biochemical and biophysical …, 2005 - Elsevier
… The broad range protein kinase inhibitor staurosporine and IP3K inhibitor wortmannin significantly inhibited ritonavir-induced endothelial permeability (n = 4). RTV, ritonavir; SSR, …
Number of citations: 41 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.